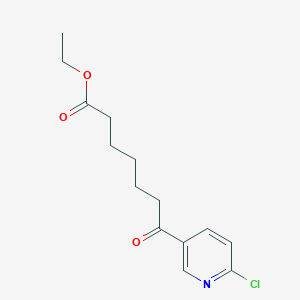
2-(4-Isopropoxybenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Isopropoxybenzoyl)pyridine” is a chemical compound that belongs to the pyridine family. It has the IUPAC name (4-isopropoxyphenyl) (2-pyridinyl)methanone . The compound has a molecular weight of 241.29 .
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropoxybenzoyl)pyridine” consists of a pyridine ring substituted with a 4-isopropoxybenzoyl group . The InChI code for the compound is 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 .
Physical And Chemical Properties Analysis
“2-(4-Isopropoxybenzoyl)pyridine” is a pale yellow solid. It has a molecular weight of 241.29 .
Aplicaciones Científicas De Investigación
DNA Binding Agents
- Research Insight : Certain symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and shown to bind specifically to AT-rich sequences in DNA. Their binding affinities to double-stranded DNA vary based on the position of the pyridine moiety. This suggests potential applications in molecular recognition and targeting specific DNA sequences (Chaudhuri, Ganguly, & Bhattacharya, 2007).
Fluorescent Probes for Mercury Ion
- Research Insight : Derivatives of 2-pyridyl isonitriles, closely related to 2-(4-Isopropoxybenzoyl)pyridine, have been used to synthesize imidazo[1,2-a]pyridines. These compounds have shown efficiency as fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Fuel Cell Performance Enhancement
- Research Insight : Pyridine-polybenzimidazoles, which are structurally related to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and used as binders in gas diffusion electrodes for fuel cells. These compounds have significantly enhanced the performance of membrane electrode assemblies in fuel cells, particularly at high temperatures (Su et al., 2014).
Hydrogen-bonded Liquid Crystals
- Research Insight : Compounds containing carboxylic acid and pyridine fragments, similar to 2-(4-Isopropoxybenzoyl)pyridine, have been used to create hydrogen-bonded liquid crystals. These materials have shown a unique dependence on molecular orientation and stability of hydrogen bonds, which could be useful in the design of new liquid crystal materials (Kato et al., 2006).
Development of Polyimides
- Research Insight : Novel polyimides containing pyridine moieties, similar to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and characterized. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them potential materials for various industrial applications (Wang et al., 2006).
Chemical Transformations and Coordination Chemistry
- Research Insight : 2-(4-Isopropoxybenzoyl)pyridine and its derivatives have been explored in various chemical transformations and coordination chemistry applications. This includes the synthesis of new ligands and complexes, which could be used in catalysis, sensing, and materials science (Frei et al., 2018).
Liquid Crystal Synthesis
- Research Insight : Pyridine-based compounds have been synthesized and characterized for their application in liquid crystals. These compounds, which include structures similar to 2-(4-Isopropoxybenzoyl)pyridine, demonstrate unique mesomorphic properties and potential use in display technologies (Ong et al., 2018).
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWSDVXPKQDIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642003 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)pyridine | |
CAS RN |
898779-88-9 |
Source


|
| Record name | [4-(1-Methylethoxy)phenyl]-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)




methanone](/img/structure/B1324109.png)

